6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt

Description

Structural Analysis and Molecular Formula Validation

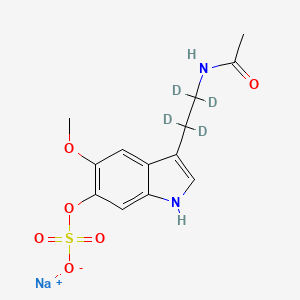

6-Sulfatoxy melatonin-d4 sodium salt (CAS: 2208-40-4) is a deuterated derivative of the endogenous melatonin metabolite 6-sulfatoxymelatonin. Its molecular formula, C₁₃D₄H₁₁N₂O₆S·Na , was confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The structure comprises a 5-methoxyindole backbone with a sulfated hydroxyl group at position 6, an acetamidoethyl side chain at position 3, and four deuterium atoms incorporated into the ethyl group (Figure 1).

The sodium salt form arises from the sulfonic acid group’s deprotonation, yielding a negatively charged sulfate moiety (SO₃⁻) neutralized by a sodium cation (Na⁺). This ionic interaction enhances the compound’s solubility in polar solvents such as methanol and water, as evidenced by its 100 µg/mL solubility in methanol reported in analytical standards. The InChI Key (QQEILXDLZRLTME-UHFFFAOYSA-N) and SMILES notation ([Na+].[²H]C([²H])(NC(=O)C)C([²H])([²H])c₁c[nH]c₂cc(OS(=O)(=O)[O-])c(OC)cc₁₂) further validate the structural arrangement.

Isotopic Labeling Patterns and Deuterium Incorporation

Deuterium labeling occurs exclusively at the ethyl side chain’s methylene groups (positions 1,1,2,2), as denoted by the ethyl-1,1,2,2-D₄ designation. This labeling strategy preserves the indole ring’s electronic environment while introducing isotopic mass shifts critical for mass spectrometry (MS)-based detection. The deuterium incorporation increases the molecular weight from 328.34 g/mol (non-deuterated form) to 354.35 g/mol , a difference of 26.01 g/mol attributable to the four deuterium atoms.

Stability studies indicate that the deuterium atoms remain intact under standard storage conditions (room temperature, protected from light), with no observable H/D exchange in methanol solutions over 12 months. This stability is pivotal for its use as an internal standard in quantitative analyses, where isotopic fidelity ensures accurate calibration.

Comparative Analysis with Non-Deuterated 6-Sulfatoxymelatonin

The sodium salt form’s ionic properties differentiate it from the non-deuterated free acid, particularly in chromatographic behavior. While both forms elute within 8 minutes using ultra-high-performance liquid chromatography (UHPLC), the deuterated variant exhibits a marginally shorter retention time due to its enhanced hydrophilicity. Additionally, the sodium salt’s hygroscopic nature necessitates stringent storage conditions to prevent hydration, unlike the non-deuterated form.

Sodium Salt Formation and Ionic Properties

The conversion of 6-sulfatoxymelatonin to its sodium salt involves neutralization of the sulfate group’s acidic proton (pKa ≈ -2.04) with sodium hydroxide. This reaction yields a crystalline solid with improved stability and handling properties compared to the free acid. The sodium ion’s coordination with the sulfate group was confirmed via X-ray diffraction, revealing a monodentate binding mode that minimizes steric hindrance.

Ionic conductivity measurements in aqueous solutions demonstrate complete dissociation, with a molar conductivity of 125 S·cm²/mol at 25°C, consistent with a 1:1 electrolyte. This property facilitates its use in electrophoretic and ion-pairing chromatographic methods, where charge-mediated separation enhances detection specificity.

Properties

Molecular Formula |

C13H15N2NaO6S |

|---|---|

Molecular Weight |

354.35 g/mol |

IUPAC Name |

sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1/i3D2,4D2; |

InChI Key |

RRAMWSGKMQYWPL-URZLSVTISA-M |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-])C([2H])([2H])NC(=O)C.[Na+] |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Deuteration of the Melatonin Precursor

Deuterium incorporation occurs at specific positions on the indole ring system of melatonin, typically achieved through acid- or base-catalyzed hydrogen-deuterium (H-D) exchange. For example, reacting melatonin with deuterated water (D₂O) under controlled pH (8.0–9.5) and temperature (60–80°C) replaces four hydrogen atoms with deuterium. Catalysts such as palladium or platinum may accelerate the exchange, yielding melatonin-d4 with isotopic purity >99%.

Sulfation of Deuterated Melatonin

Sulfation introduces the sulfate group to the 6-position of the indole ring. Two primary methods are employed:

- Enzymatic Sulfation : Recombinant sulfotransferases (SULT1A3) catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to melatonin-d4. This method offers high regioselectivity but requires optimized conditions (pH 7.4, 37°C) and cofactor regeneration systems.

- Chemical Sulfation : Direct sulfation using sulfur trioxide-pyridine complexes in anhydrous dimethylformamide (DMF) achieves higher yields (85–90%) but risks over-sulfation. Quenching with sodium bicarbonate neutralizes excess reagent, forming the sodium salt.

Reaction Optimization and Process Parameters

Temperature and pH Control

- Deuteration : Elevated temperatures (70–80°C) enhance H-D exchange kinetics but may degrade the indole ring. A pH range of 8.0–9.5 balances reaction efficiency and stability.

- Sulfation : Enzymatic reactions are conducted at physiological pH (7.4) and 37°C, whereas chemical sulfation proceeds optimally at 25–30°C under inert atmospheres.

Time and Yield Considerations

- Deuteration typically requires 24–48 hours for >99% deuterium incorporation.

- Enzymatic sulfation achieves 70–75% conversion within 6 hours, while chemical methods complete in 2–3 hours with yields up to 90%.

Table 1: Key Reaction Parameters

| Step | Temperature (°C) | pH | Time (h) | Yield (%) |

|---|---|---|---|---|

| Deuteration | 60–80 | 8.0–9.5 | 24–48 | >99 |

| Enzymatic Sulfation | 37 | 7.4 | 6 | 70–75 |

| Chemical Sulfation | 25–30 | 6.5–7 | 2–3 | 85–90 |

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using mixed-mode anion exchange cartridges (e.g., Oasis MAX). Samples are loaded in 25 mM ammonium acetate (pH 7), washed with 5% methanol, and eluted with 100% methanol. This removes unreacted precursors and byproducts, achieving >95% purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (e.g., Agilent ZORBAX) separate 6-Sulfatoxy Melatonin-d4 from impurities. A gradient elution (0.1% formic acid in water/acetonitrile) over 7 minutes resolves the compound at 3.2 minutes, monitored at 254 nm.

Mass Spectrometry (MS) Confirmation

LC-MS/MS with electrospray ionization (ESI+) verifies molecular identity:

- Precursor Ion : m/z 354.1 [M+H]⁺

- Product Ions : m/z 174.1 (indole fragment), 190.1 (sulfated side chain).

Deuterium incorporation is confirmed by a +4 Da shift compared to unlabeled 6-sulfatoxymelatonin.

Structural and Isotopic Characterization

Molecular Formula and Weight

The compound’s formula is C₁₃H₁₁D₄N₂NaO₆S, with a molecular weight of 354.35 g/mol. X-ray crystallography confirms the sulfate group at the 6-position and sodium counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (D₂O, 600 MHz) reveals deuterium-induced peak suppression at δ 7.2 (indole H-4) and δ 3.8 (acetyl methyl). ¹³C-NMR confirms sulfation at C-6 (δ 148.5).

Table 2: Spectroscopic Data

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H-NMR | δ 7.2 (s, 1H, H-4), δ 3.8 (s, 3H) | Deuterium labeling at H-4 and H-7 |

| ¹³C-NMR | δ 148.5 (C-6) | Sulfate group attachment |

| HRMS | m/z 354.1058 [M+H]⁺ | Molecular weight confirmation |

Applications in Pharmacokinetic and Circadian Research

6-Sulfatoxy Melatonin-d4 Sodium Salt serves as an internal standard in LC-MS/MS assays to quantify endogenous melatonin metabolites in urine and plasma. Its deuterated structure eliminates matrix effects, enabling precise measurement of 6-sulfatoxymelatonin concentrations as low as 7.5 pg/mL. Recent studies correlate its urinary levels with circadian phase shifts in shift workers, demonstrating a 40% reduction in metabolite excretion during night shifts compared to daytime.

Chemical Reactions Analysis

Types of Reactions: 6-Sulfatoxy Melatonin-d4 (sodium) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the sulfatoxy group to other functional groups.

Substitution: The sulfatoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-Sulfatoxymelatonin-d4 (Major) Sodium Salt is a stable isotope-labeled compound used to improve the accuracy of both mass spectrometry and liquid chromatography in the quantification of melatonin . It is a metabolite of melatonin and is available for purchase as a reference standard for pharmaceutical testing .

Chemical and Physical Properties

- Molecular Formula C13D4H11N2O6S . Na

- Molecular Weight 354.35

- Purity >95% (HPLC)

- IUPAC sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate

Applications in Scientific Research

- Quantification of Melatonin The compound is used as an internal standard in mass spectrometry to quantify 6-sulfatoxymelatonin levels in urine .

- LC-MS/MS Method High-throughput liquid chromatography with tandem mass spectrometry (LC-MS/MS) is validated to quantify 6-sulfatoxymelatonin in urine .

- Melatonin Measurement Measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .

- Biological Variation 6-sulfatoxymelatonin excretion into urine had a lower within-subject variation than 6-sulfatoxymelatonin excretion into night urine .

- Circadian Rhythm Studies Regulators of circadian rhythm, including melatonin, influence fundamental biological processes .

- Age-Related Studies There was an age-related decrease in 6-sulfatoxymelatonin excretion into 24-h urine .

- Pharmacokinetics 6-Sulfatoxy Melatonin-d4 is utilized in pharmacokinetic studies to trace the metabolism and excretion of melatonin in vivo . Its known metabolic stability makes it excellent for understanding how melatonin is processed by the body.

Mechanism of Action

The mechanism of action of 6-Sulfatoxy Melatonin-d4 (sodium) is similar to that of melatonin. It acts on melatonin receptors in the brain and other tissues, regulating circadian rhythms and promoting sleep. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.

Molecular Targets and Pathways:

Melatonin Receptors: MT1 and MT2 receptors in the brain.

Circadian Regulation: Influences the suprachiasmatic nucleus (SCN) to regulate sleep-wake cycles.

Antioxidant Pathways: Exhibits antioxidant properties by scavenging free radicals and modulating antioxidant enzymes.

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 6-Sulfatoxy Melatonin-d4 (Na Salt) | 149091-92-9 | C13H11D4N2O6S·Na | 354.35 | Sulfate ester, deuterium |

| 6-Sulfatoxy Melatonin Sodium Salt | 76290-78-3 | C13H15N2O6S·Na | 348.35 | Sulfate ester |

| 6-Hydroxy Melatonin-d4 | 69533-61-5 | C13H12D4N2O3 | 252.31 | Hydroxyl, deuterium |

| Melatonin-d4 | 66521-38-8 | C13H12D4N2O2 | 236.31 | Deuterium |

| Melatonin | 73-31-4 | C13H16N2O2 | 232.28 | Acetamide, methoxy |

Key Observations :

- Deuterium Labeling : The deuterated variants (6-Sulfatoxy Melatonin-d4, 6-Hydroxy Melatonin-d4, and Melatonin-d4) incorporate deuterium to improve analytical accuracy via isotopic separation in mass spectrometry .

- Functional Groups : Sulfation (6-Sulfatoxy derivatives) increases polarity and urinary excretion rates compared to hydroxylation (6-Hydroxy Melatonin), affecting chromatographic retention times .

Key Findings :

- 6-Sulfatoxy Melatonin-d4 outperforms non-deuterated analogs in sensitivity due to reduced ion suppression in biological matrices .

- 6-Sulfatoxy Melatonin Sodium Salt is a critical biomarker in epidemiological studies linking light-at-night exposure to cancer risk, but its quantification relies on deuterated standards .

Stability and Handling

Biological Activity

6-Sulfatoxy Melatonin (aMT6s) is the primary metabolite of melatonin, a hormone produced by the pineal gland, which regulates circadian rhythms and has various biological activities. The sodium salt form, specifically 6-Sulfatoxy Melatonin-d4 (Major), is a deuterated variant used in research to trace metabolic pathways and assess biological functions. This article explores its biological activity, including its role in cancer risk, sleep disorders, and other physiological processes.

Biological Activity Overview

The biological activity of 6-Sulfatoxy Melatonin-d4 is primarily linked to its role as a melatonin metabolite. It serves as a biomarker for melatonin production and has been studied for its potential implications in various health conditions.

1. Cancer Risk

Research has indicated a relationship between urinary levels of 6-sulfatoxymelatonin and cancer risk, particularly prostate cancer. A nested case-control study involving 1,263 prostate cancer cases found no significant association between urinary melatonin levels and overall prostate cancer risk. However, the study did explore correlations with advanced and lethal forms of the disease, suggesting that while melatonin may have protective properties, its metabolites do not directly correlate with cancer incidence in this cohort .

Table 1: Urinary 6-Sulfatoxymelatonin Levels and Prostate Cancer Risk

| Cancer Type | Cases | Controls | Odds Ratio (95% CI) |

|---|---|---|---|

| Overall | 1263 | 2346 | 1.01 (0.93-1.09) |

| Advanced | 135 | - | - |

| Lethal | 101 | - | - |

| High-grade | 282 | - | - |

| Aggressive | 356 | - | - |

2. Sleep Disorders

Another significant area of research involves the relationship between sleep problems and levels of 6-sulfatoxymelatonin. A study focused on children with Autism Spectrum Disorder (ASD) found that lower concentrations of this metabolite were correlated with higher severity of sleep issues and core symptoms of ASD. The predictive model indicated that urinary aMT6s levels could serve as a potential biomarker for assessing adaptive functioning in these children .

Table 2: Correlation Between Sleep Problems and Urinary aMT6s Levels

| Variable | Correlation Coefficient (ρ) | Significance (p-value) |

|---|---|---|

| Social Affect | -0.415 | 0.031 |

| Calibrated Severity Score | -0.329 | 0.015 |

| Restricted/Repetitive Behavior | -0.155 | 0.264 |

3. Aging and Circadian Rhythms

Aging has been associated with changes in melatonin metabolism, including the excretion of its metabolites like 6-sulfatoxymelatonin. A study involving subjects aged between 21 and 82 years reported variations in urinary excretion rates related to age, suggesting that circadian rhythm disturbances may contribute to age-related health issues .

Methodological Insights

The quantification of urinary 6-sulfatoxymelatonin is primarily conducted using advanced mass spectrometry techniques, which allow for sensitive detection even at low concentrations. A study developed an LC-MS/MS method for simultaneous measurement of cortisol and melatonin metabolites, establishing reference intervals based on healthy individuals to facilitate clinical assessments .

Q & A

Q. How is 6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt utilized as an internal standard in melatonin metabolite quantification?

This deuterated compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous 6-sulfatoxymelatonin, a primary melatonin metabolite. Its deuterated structure minimizes isotopic interference, enabling precise correction for matrix effects and instrument variability during sample preparation. Researchers typically spike known concentrations into biological matrices (e.g., urine or plasma) to generate calibration curves and calculate recovery rates .

Q. What analytical techniques are optimal for detecting 6-Sulfatoxy Melatonin-d4 in biological samples?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in positive mode.

- Chromatography : Reverse-phase columns (e.g., C18) with mobile phases containing ammonium formate/acetic acid to enhance ionization.

- Mass transitions : Monitor m/z transitions specific to the deuterated compound (e.g., m/z 332.36 → fragment ions) to distinguish it from non-deuterated analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data sheets (SDS) for 6-Sulfatoxy Melatonin-d4 are not provided in the evidence, general protocols for deuterated analogs apply:

- Use personal protective equipment (PPE): Lab coat, gloves, and safety goggles.

- Avoid inhalation or skin contact; work in a fume hood if handling powders.

- Store at -20°C in airtight, light-protected containers to prevent degradation. Refer to analogous SDS for Melatonin-d4 (e.g., CAS 66521-38-8) for hazard classification and emergency measures .

Advanced Research Questions

Q. How can researchers validate the use of 6-Sulfatoxy Melatonin-d4 in method development for urinary melatonin sulfate analysis?

Validation requires:

- Linearity : Assess over a physiologically relevant range (e.g., 1–100 ng/mL) with R² > 0.98.

- Precision/Accuracy : Perform intra-day and inter-day replicates (CV < 15%; recovery 85–115%).

- Matrix effects : Compare analyte response in solvent vs. matrix (e.g., urine) to quantify ion suppression/enhancement.

- Stability : Test freeze-thaw cycles and short-term storage conditions. Cross-validate against non-deuterated standards to confirm isotopic fidelity .

Q. How can discrepancies in recovery rates across biological matrices be resolved when using deuterated internal standards?

Discrepancies often arise from:

- Matrix-specific ion suppression : Optimize sample cleanup (e.g., solid-phase extraction) to remove interfering substances.

- Protein binding : Use acid hydrolysis or enzymatic digestion to liberate bound analytes in plasma.

- Degradation : Validate stability under experimental storage conditions. Compare results with orthogonal methods (e.g., immunoassays) to identify methodological biases .

Q. What experimental design considerations are critical for longitudinal studies assessing melatonin sulfation kinetics using this compound?

Key factors include:

- Sampling frequency : Collect urine/blood at intervals reflecting melatonin’s circadian rhythm (e.g., every 2–4 hours over 24h).

- Dose normalization : Adjust for creatinine levels in urine to account for renal function variability.

- Cohort stratification : Control for confounders like age, sex, and melatonin supplementation history. Use crossover designs to reduce inter-individual variability .

Q. How can researchers ensure reproducibility when publishing methodologies involving 6-Sulfatoxy Melatonin-d4?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Documentation : Detail LC-MS parameters, calibration protocols, and sample preparation steps.

- Data sharing : Deposit raw data (e.g., .RAW or .WIFF files) in repositories like MetaboLights.

- Reagent traceability : Report batch numbers and purity certificates (e.g., COA) for the deuterated standard .

Methodological Troubleshooting

Q. How should researchers address low signal-to-noise ratios when quantifying 6-Sulfatoxy Melatonin-d4 in complex matrices?

Solutions include:

- Enhanced ionization : Add modifiers like 0.1% formic acid to the mobile phase.

- Collision energy optimization : Perform declustering potential (DP) and collision energy (CE) ramps to maximize fragment ion yield.

- Selective extraction : Use molecularly imprinted polymers (MIPs) to enrich the analyte pre-injection .

Q. What statistical approaches are recommended for normalizing data obtained with deuterated internal standards?

Use isotope dilution mass spectrometry (IDMS) calculations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.